(1S,2S)-2-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, with a trifluoromethyl group. This can be achieved using diazo compounds in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This can lead to more potent and longer-lasting effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-[3-(difluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-[3-(monofluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, cis
Uniqueness
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other high-performance materials.
Properties
Molecular Formula |
C11H9F3O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
(1S,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m1/s1 |
InChI Key |
IBXCFDILOTYDLI-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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